molecular formula C17H26N2O B7929738 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929738
M. Wt: 274.4 g/mol
InChI Key: ZXMYKCCVNPAYGO-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyl-cyclopropyl-amino-methyl group and an ethanol moiety. This structure combines a five-membered nitrogen-containing ring (pyrrolidine) with a cyclopropylamine group, which is notable for its strained three-membered ring, and a terminal ethanol chain. Such structural motifs are common in bioactive molecules, where the pyrrolidine ring often enhances conformational rigidity, and the cyclopropyl group can modulate lipophilicity or receptor binding .

Properties

IUPAC Name

2-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(18)14-19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYKCCVNPAYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCO)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyl-cyclopropyl-amine Intermediate: This step involves the reaction of benzyl chloride with cyclopropylamine under basic conditions to form benzyl-cyclopropyl-amine.

    Alkylation of Pyrrolidine: The benzyl-cyclopropyl-amine is then reacted with pyrrolidine in the presence of a suitable alkylating agent to form the intermediate compound.

    Introduction of the Ethanol Group: Finally, the intermediate compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group, resulting in the formation of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol exhibit variations in substituents, ring systems, and functional groups, which directly influence their physicochemical and pharmacological properties. Below is a detailed comparison:

Structural Analogues and Key Differences

Compound Name Core Ring Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications References
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Pyrrolidine Benzyl-cyclopropyl-amino-methyl, ethanol Not explicitly reported Discontinued; potential bioactivity
N1-((S)-1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine Pyrrolidine Benzyl, cyclopropyl, ethane-1,2-diamine C17H26N4 286.42 Diamine chain enhances solubility; stereospecific (S-configuration)
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Pyrrolidine Benzyl, amino-ethanol C14H22N2O 234.34 Lacks cyclopropyl group; simpler structure
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide Pyrrolidine Benzyl, chloroacetamide, methyl C16H22ClN3O 307.82 Chloroacetamide introduces electrophilic reactivity
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one Pyran-2-one Benzoyl, hydroxyethylamino, methyl C18H21NO4·H2O 333.37 (hydrate) Hybrid pyran-pyrrolidine system; hydrates impact stability

Functional Group Impact

  • Cyclopropyl Group: The cyclopropyl substituent in the target compound may enhance metabolic stability compared to analogs like 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, which lacks this group .
  • Ethanol vs. Diamine: The terminal ethanol group in the target compound contrasts with diamine chains in analogs (e.g., N1-((S)-1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine).
  • Ring Size: Piperidine-based analogs (e.g., 2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol) have six-membered rings, offering greater conformational flexibility compared to the five-membered pyrrolidine core in the target compound .

Physicochemical Properties

  • Lipophilicity: The cyclopropyl group in the target compound likely increases logP compared to non-cyclopropyl analogs, affecting membrane permeability.
  • Molecular Weight: The target compound’s molecular weight is unreported, but analogs range from 234.34 (simplest ethanol derivative) to 333.37 (pyran-2-one hybrid), aligning with typical drug-like molecules .

Biological Activity

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound with notable structural features that influence its biological activity. This compound is being investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Chemical Structure and Properties

The molecular formula of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is C17H26N2OC_{17}H_{26}N_{2}O. Its unique structure incorporates both benzyl and cyclopropyl groups, which are believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways, potentially resulting in therapeutic effects. The exact mechanism is under investigation, but preliminary studies suggest it may influence neurotransmitter systems or exhibit enzyme inhibition properties.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds that share structural similarities with 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant anticonvulsant activity in various animal models, suggesting that compounds in this class may also possess similar properties .

Table 1: Summary of Biological Activities

Activity Type Related Compounds Observed Effects
AnticonvulsantN-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamideSignificant protection in seizure models
AntimicrobialVarious pyrrolidine derivativesInhibition of growth of S. aureus and E. coli
Enzyme InteractionSimilar pyrrolidine compoundsModulation of neurotransmitter systems

Case Studies

A case study focusing on the anticonvulsant activity of AS-1 highlighted its effectiveness across several seizure models, including the maximal electroshock test and the pentylenetetrazole test. These findings indicate that compounds structurally related to 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may warrant further investigation for their potential therapeutic applications in epilepsy .

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